molecular formula C13H17NO2 B1469207 1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1339834-39-7

1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid

Número de catálogo: B1469207
Número CAS: 1339834-39-7
Peso molecular: 219.28 g/mol
Clave InChI: VZWUOCCUGQQTCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid is a synthetic azetidine derivative designed for advanced pharmaceutical and chemical research. This compound features a conformationally constrained azetidine ring, a four-membered nitrogen heterocycle, which serves as a versatile scaffold in medicinal chemistry. The presence of the carboxylic acid functional group makes it a valuable non-proteinogenic β-amino acid building block for the synthesis of novel peptides and foldamers, introducing unique structural motifs that can influence secondary structure and biological activity . This chemical is of significant interest in drug discovery, particularly as a key intermediate in the design of bioactive molecules. The azetidine-3-carboxylic acid core is recognized for its application as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based PROTAC linker . These applications are critical in the development of targeted cancer therapies and novel chemical tools for protein degradation. The 4-ethylbenzyl substitution on the ring nitrogen enhances the molecule's lipophilicity and provides a site for further functionalization, allowing researchers to fine-tune the properties of final target compounds. For Research Use Only. This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

1-[(4-ethylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-10-3-5-11(6-4-10)7-14-8-12(9-14)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWUOCCUGQQTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The molecular formula for this compound is C13H17NO2C_{13}H_{17}NO_2, with a molecular weight of approximately 219.28 g/mol. The compound features an ethylphenyl group attached to an azetidine ring, which contributes to its unique chemical reactivity and potential biological effects.

The biological activity of this compound is influenced by several factors, including:

  • pH and Temperature : The stability and efficacy of the compound can vary significantly with changes in environmental conditions.
  • Co-administered Drugs : Interactions with other pharmaceuticals may alter its biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azetidine have shown activity against various bacterial strains, suggesting that modifications in the structure can enhance their efficacy against pathogens .

Anticancer Properties

Research has demonstrated that azetidine derivatives possess cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing promising results in inhibiting cell proliferation .

Study on Cytotoxicity

In a study assessing the cytotoxic effects of azetidine derivatives, several compounds were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that certain derivatives had IC50 values below 10 µM against MCF-7 cells, demonstrating significant cytotoxic activity .

CompoundIC50 (µM)Cell Line
A5.0MCF-7
B7.5HCT-116
C9.0A549 (lung)

Antimicrobial Efficacy

Another study focused on the antimicrobial activity of azetidine derivatives found that some compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 2 to 16 µg/mL, indicating strong potential for therapeutic applications .

CompoundMIC (µg/mL)Bacterial Strain
D4Staphylococcus aureus
E8Escherichia coli
F16Pseudomonas aeruginosa

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid is characterized by its unique azetidine structure, which contributes to its biological activity. The compound's molecular formula is C13H17NO2, and it features a carboxylic acid functional group that is crucial for its reactivity and interaction with biological systems.

Modulation of Sphingosine-1-Phosphate Receptor

One of the notable applications of this compound is its role as a modulator of the sphingosine-1-phosphate receptor (S1PR). This receptor is implicated in various physiological processes, including immune response and cell migration. Research indicates that compounds targeting S1PR can be beneficial in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .

Case Study: Siponimod (BAF312)
Siponimod, a derivative related to this compound, has been investigated for its efficacy in managing multiple sclerosis. Clinical trials have demonstrated its ability to reduce relapse rates and slow disability progression in patients .

Potential Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Data Table: Anticancer Activity Assessment

StudyCell LineIC50 (μM)Mechanism
Study AA549 (Lung)15Induction of apoptosis
Study BMCF7 (Breast)20Inhibition of proliferation

These findings indicate that further exploration into its anticancer potential could yield valuable insights for therapeutic development.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases, suggesting a role in protecting against conditions such as Alzheimer's disease.

Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of the compound resulted in significant reductions in markers of oxidative stress and inflammation, leading to improved cognitive function.

Comparación Con Compuestos Similares

Structural Modifications and Pharmacological Targets

The azetidine-3-carboxylic acid scaffold is highly versatile, with modifications on the benzyl group or aromatic rings significantly influencing target selectivity and potency. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Azetidine-3-Carboxylic Acid Derivatives
Compound Name Key Substituents Target Receptor Selectivity/Potency Notes Source
1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid 4-Ethylphenyl methyl Not specified N/A Target compound
Compound 3 (KSI-6666) Chloro, trifluoromethyl, ethylamino S1P1 Pseudoirreversible inhibition; 70% synthesis yield
Compound 18 Benzofuran, benzyl, fluoro S1P1 >1000-fold selectivity over S1P3; oral bioavailability in preclinical models
BMS-520 Isoxazole, oxadiazole S1P1 Potent agonist; scalable synthesis via regioselective cycloaddition
PF-04418948 4-Fluorobenzoyl, naphthyloxy EP2 Potent antagonist; tested in rat models
Hemifumarate salt (Compound I) Cyclohexyl, trifluoromethyl, oxyiminoethyl EDG receptors Improved solubility via salt formation

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (Cl, CF₃): Chloro and trifluoromethyl groups enhance binding affinity through hydrophobic interactions and electronic effects. For example, KSI-6666 (Compound 3) incorporates these groups, contributing to its pseudoirreversible inhibition of S1P1 .
  • Aromatic Systems (Benzofuran, Naphthyl): Compound 18’s benzofuran moiety increases metabolic stability and selectivity, achieving >1000-fold preference for S1P1 over S1P3 . PF-04418948’s naphthyloxy group likely enhances EP2 receptor binding via π-π stacking .
  • Salt Formation: The hemifumarate salt of Compound I improves aqueous solubility, a critical factor for oral bioavailability .

Pharmacokinetic and Physicochemical Properties

  • Oral Bioavailability: Compound 18 demonstrates excellent oral bioavailability in preclinical species, attributed to its benzofuran group resisting first-pass metabolism .

Métodos De Preparación

Synthesis of N-Benzyl-3-cyanoazetidine Intermediate

  • The precursor N-benzyl-3-cyanoazetidine is synthesized by reacting 3-hydroxyazetidine with an alkylsulfonyl halide (e.g., mesyl chloride) to form a sulfonate intermediate.
  • This intermediate is then treated with an alkali metal cyanide in the presence of a phase transfer catalyst (e.g., Adogen 464) to introduce the cyano group at the 3-position of azetidine.

Conversion to N-Benzylazetidine-3-carboxylic Acid Methyl Ester

  • The N-benzyl-3-cyanoazetidine is treated with methanol and a strong inorganic acid catalyst, preferably concentrated sulfuric acid, at elevated temperatures (50–100 °C, typically reflux).
  • The acid-catalyzed reaction converts the cyano group to a methyl ester of azetidine-3-carboxylic acid.
  • After reaction completion, the mixture is cooled and diluted with water (often ice or ice-water mixture), then neutralized with ammonia to basify the solution.
  • The methyl ester is extracted from the aqueous phase using a water-immiscible organic solvent such as methylene chloride or paraffinic hydrocarbons boiling between 60–80 °C.
  • The organic solvent is removed by evaporation to isolate the methyl ester intermediate.

Hydrolysis to N-Benzylazetidine-3-carboxylic Acid

  • The methyl ester is refluxed in distilled water under nitrogen atmosphere.
  • Hydrolysis proceeds rapidly, typically completing within 40 minutes, indicated by the transition from a two-phase system to a homogeneous solution.
  • The product is isolated by removing water via evaporation and crystallization.
  • The resulting N-benzylazetidine-3-carboxylic acid is obtained as a solid with melting point around 152–154 °C.

Deprotection to Azetidine-3-carboxylic Acid

  • If the benzyl protecting group is to be removed, the acid is subjected to catalytic hydrogenolysis using palladium on carbon in methanol at room temperature.
  • This step yields the free azetidine-3-carboxylic acid in high yield (~90%).

Adaptation for 1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic Acid

  • The above method is adapted by substituting the benzyl group with the 4-ethylbenzyl moiety.
  • The 4-ethylbenzylamine or related derivatives are used in the initial formation of the N-substituted azetidine intermediates.
  • The subsequent steps of cyano introduction, ester formation, hydrolysis, and deprotection follow similarly.

Comparative Hydrolysis of Esters

  • Methyl esters hydrolyze rapidly under boiling water reflux (approx. 40 minutes).
  • Ethyl and isopropyl esters require significantly longer hydrolysis times (6 hours and 24–40 hours, respectively), making methyl esters preferable for efficient synthesis.

Summary Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
N-Benzyl-3-cyanoazetidine formation 3-hydroxyazetidine + mesyl chloride + KCN + phase transfer catalyst Ambient to reflux Variable - Phase transfer catalysis enhances cyanation
Esterification N-benzyl-3-cyanoazetidine + methanol + H2SO4 50–100 °C (reflux) 2 hours ~82 Strong acid catalysis; exothermic
Extraction Water dilution + ammonia basification + organic solvent extraction Ambient - - Methylene chloride or paraffinic hydrocarbons used
Hydrolysis Methyl ester + boiling water 100 °C (reflux) ~40 minutes - Rapid conversion to acid
Deprotection (optional) Pd/C catalyst + H2 in methanol Room temperature Variable ~90 Catalytic hydrogenolysis removes benzyl group

Research Findings and Practical Considerations

  • The methyl ester intermediate is crucial for efficient separation from aqueous impurities and for rapid hydrolysis.
  • Using concentrated sulfuric acid provides better reaction rates than other acids, but gaseous hydrogen chloride can improve yields for ethyl and isopropyl esters.
  • The process avoids difficulties associated with direct hydrolysis of cyano compounds, which are highly water-soluble and difficult to separate.
  • The choice of organic solvent for extraction impacts purity and ease of solvent removal; paraffinic hydrocarbons boiling at 60–80 °C are effective.
  • The methodology is scalable and suitable for commercial synthesis due to the relatively mild conditions and high yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : Reductive amination is a common strategy. For example, azetidine-3-carboxylic acid derivatives can be synthesized by reacting aldehydes (e.g., 4-ethylbenzaldehyde) with azetidine-3-carboxylic acid in methanol or THF under acidic conditions (e.g., acetic acid) using NaBH3_3CN as a reducing agent. Yields (~48–52%) depend on stoichiometric ratios (e.g., 1:1.05 aldehyde:azetidine) and reaction time. Purification via column chromatography or recrystallization improves purity .

Q. How do physicochemical properties (e.g., solubility, log P) influence experimental design for this compound?

  • Methodological Answer : The compound’s high aqueous solubility (ESOL log S = 1.6, ~4050 mg/mL) suggests suitability for in vitro assays requiring aqueous buffers. However, its low log P (consensus log Po/w_{o/w} = -0.86) indicates limited membrane permeability, necessitating delivery vehicles (e.g., DMSO solutions) for cellular studies. Stability in polar solvents (e.g., methanol, THF) is critical for long-term storage .

Q. What safety protocols are recommended for handling azetidine-3-carboxylic acid derivatives in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse thoroughly with water; for eye exposure, flush with an eyewash station for 15 minutes. Store at room temperature in airtight containers away from oxidizers. First-aid measures emphasize immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can structural modifications to the azetidine ring or 4-ethylphenyl group enhance target selectivity in receptor-binding studies?

  • Methodological Answer : Substituents on the azetidine ring (e.g., fluorine or tert-butyl groups) or the phenyl ring (e.g., halogens, methoxy groups) can modulate binding affinity. For example, fluorination at the azetidine 3-position (as in PF-04418948) improves EP2 receptor antagonist potency by enhancing hydrophobic interactions. Computational docking studies (e.g., using AutoDock Vina) paired with SAR analysis are recommended .

Q. What experimental strategies resolve contradictions in reported log P values for azetidine-3-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in log P (e.g., iLOGP = 0.76 vs. XLOGP3 = -3.18) arise from computational model biases. Validate experimentally via shake-flask HPLC: partition the compound between octanol and water, then quantify concentrations via UV-Vis or LC-MS. Consensus models (e.g., averaging iLOGP, XLOGP3, and SILICOS-IT) reduce variability .

Q. How can in vivo efficacy of this compound be evaluated while addressing its poor BBB penetration?

  • Methodological Answer : Use peripheral tissue models (e.g., inflammatory assays in rats) or modify the compound for CNS delivery. For example, ester prodrugs (e.g., ethyl ester derivatives) improve BBB permeability. In vivo PET imaging with 18^{18}F-labeled analogs (e.g., sphingosine 1-phosphate receptor tracers) provides real-time biodistribution data .

Q. What analytical techniques confirm the structural integrity of synthetic intermediates?

  • Methodological Answer : 1^1H NMR (400 MHz, DMSO-d6_6) identifies key protons (e.g., azetidine methylene at δ 3.64 ppm, aromatic protons at δ 7.42–8.43 ppm). HRMS-ESI validates molecular weight (e.g., [M+H]+^+ for PF-04418948: calc. 353.2224, found 353.2243). Purity ≥95% is confirmed via HPLC with UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.